Miglitol

Description

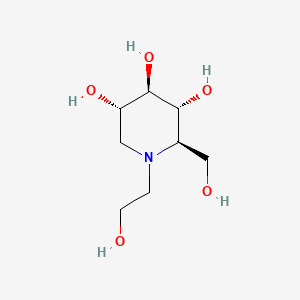

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO5/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11/h5-8,10-14H,1-4H2/t5-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAQFPQHRJAVAV-ULAWRXDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1CCO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1CCO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023323 | |

| Record name | Miglitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Miglitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, Soluble in water, 6.10e+02 g/L | |

| Record name | Miglitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00491 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Miglitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Miglitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to pale-yellow powder, Crystals from ethanol | |

CAS No. |

72432-03-2 | |

| Record name | Miglitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72432-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miglitol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072432032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miglitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00491 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Miglitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dideoxy-1,5-[(2-hydroxyethyl)imino]-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIGLITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V5436JAQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Miglitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Miglitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114 °C | |

| Record name | Miglitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00491 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Miglitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8022 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Miglitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Anti-Obesity Effects of Miglitol in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical evidence supporting the anti-obesity effects of Miglitol. By delving into the detailed methodologies of key experiments and presenting quantitative data in a clear, comparative format, this document aims to equip researchers with a thorough understanding of this compound's mechanisms of action and its potential as an anti-obesity therapeutic.

Introduction

This compound, an α-glucosidase inhibitor, is clinically used to manage postprandial hyperglycemia in patients with type 2 diabetes.[1] Beyond its established glycemic control, a growing body of preclinical evidence suggests that this compound possesses significant anti-obesity properties.[2][3] Unlike other drugs in its class, this compound is absorbed into the bloodstream, allowing for systemic effects that extend beyond the gastrointestinal tract.[1][4] This guide summarizes the key preclinical findings, focusing on the molecular pathways and physiological changes observed in various animal models of obesity.

Core Mechanisms of Anti-Obesity Action

Preclinical studies have identified several key mechanisms through which this compound exerts its anti-obesity effects. These include the stimulation of brown adipose tissue (BAT) thermogenesis, modulation of bile acid metabolism, and regulation of incretin hormone secretion.

Stimulation of Brown Adipose Tissue (BAT) and Increased Energy Expenditure

A primary mechanism underlying this compound's anti-obesity effects is its ability to stimulate energy expenditure through the activation of brown adipose tissue (BAT).[4][5] this compound has been shown to upregulate the expression of Uncoupling Protein 1 (UCP1) in BAT, a key protein involved in non-shivering thermogenesis.[5] This leads to an increase in metabolic rate and heat production, contributing to weight loss.[5] The proposed signaling pathway involves the enhancement of β3-adrenergic signaling in brown adipocytes.[4]

Figure 1: Proposed signaling pathway for this compound-induced BAT activation.

Modulation of Bile Acid Metabolism

This compound has been shown to influence bile acid metabolism, which plays a role in glucose and energy homeostasis.[6][7] Studies in diabetic mice have demonstrated that this compound treatment leads to increased fecal bile acid excretion and elevated levels of bile acids in the portal vein.[6] This alteration in bile acid circulation is associated with increased secretion of glucagon-like peptide-1 (GLP-1) and may contribute to the observed improvements in insulin resistance and body weight.[6]

Regulation of Incretin Hormones

This compound potentiates the secretion of the incretin hormone GLP-1, particularly in the presence of carbohydrates.[8][9] This effect is thought to be mediated, at least in part, through the activation of the sodium-glucose cotransporter 3 (SGLT3) in the duodenum, which in turn stimulates enterochromaffin cells and potentiates GLP-1 release via the parasympathetic nervous system.[8][9] Increased GLP-1 levels can contribute to satiety and reduced food intake.

Figure 2: this compound's potentiation of GLP-1 secretion.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from various preclinical studies investigating the anti-obesity effects of this compound.

Table 1: Effects of this compound on Body Weight and Adiposity in Diet-Induced Obese Mice

| Study (First Author, Year) | Animal Model | Diet | This compound Dose | Treatment Duration | % Reduction in Body Weight Gain (vs. Control) | % Reduction in Visceral Fat (vs. Control) |

| Sasaki T, 2013[4] | C57BL/6J Mice | High-Fat | 800 ppm in feed | 16 weeks | ~30% | Not Reported |

| Sugimoto S, 2015[2] | C57BL/6J Mice | High-Fat | 400 ppm in feed | 8 weeks | ~25% | ~35% (epididymal WAT) |

| Uno K, 2014[5] | C57BL/6J Mice | High-Fat | 400 ppm in feed | 8 weeks | ~20% | ~30% (epididymal WAT) |

Table 2: Effects of this compound on Energy Expenditure and BAT Activity

| Study (First Author, Year) | Animal Model | This compound Dose | Key Findings |

| Sasaki T, 2013[4] | C57BL/6J Mice | 800 ppm in feed | Increased oxygen consumption |

| Uno K, 2014[5] | C57BL/6J Mice | 400 ppm in feed | Significantly higher oxygen consumption and BAT temperature; enhanced UCP1 gene and protein expression |

Table 3: Effects of this compound on Bile Acid and Incretin Hormone Regulation

| Study (First Author, Year) | Animal Model | This compound Dose | Key Findings |

| Hamada Y, 2013[6] | NSY Mice (diabetic model) | 0.02% in diet | Significantly increased fecal and portal vein bile acids; enhanced active GLP-1 secretion |

| Miki T, et al.[8] | Mice | Oral gavage | Co-administration with maltose significantly increased GLP-1 secretion compared to maltose alone |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the cited preclinical studies.

Animal Models and Diet-Induced Obesity

-

Animal Models: The most commonly used animal model is the C57BL/6J mouse, which is susceptible to diet-induced obesity (DIO).[10] Some studies have also utilized the NSY (Nagoya-Shibata-Yasuda) mouse, a model for obese type 2 diabetes.[6][7]

-

Induction of Obesity: Obesity is typically induced by feeding the animals a high-fat diet (HFD) for a specified period. The composition of the HFD varies between studies, but it generally provides 40-60% of its calories from fat.[10][11] Control animals are fed a standard chow diet.

-

This compound Administration: this compound is typically administered by incorporating it into the animal's feed at concentrations ranging from 400 to 800 parts per million (ppm).[4][5] In some acute studies, it is administered via oral gavage.[8]

-

Treatment Duration: The duration of this compound treatment in these studies ranges from 4 to 16 weeks.[4][5][6]

Figure 3: General experimental workflow for preclinical this compound studies.

Measurement of Energy Expenditure

-

Indirect Calorimetry: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured using indirect calorimetry systems to assess the metabolic rate and energy expenditure of the animals.[5]

Analysis of Gene and Protein Expression

-

Quantitative PCR (qPCR): The expression levels of genes such as Ucp1, Pgc1α, and others involved in thermogenesis and metabolism are quantified using qPCR.[5]

-

Western Blotting: Protein levels of UCP1 and components of the β3-adrenergic signaling pathway (e.g., PKA, HSL, p38 MAPK) are determined by Western blotting of tissue lysates, typically from BAT.[5][12]

Measurement of Hormones and Metabolites

-

Enzyme-Linked Immunosorbent Assay (ELISA): Plasma levels of GLP-1 are commonly measured using commercially available ELISA kits.[13][14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are used for the detailed analysis and quantification of bile acids in various biological samples, including feces, blood, and liver tissue.[15][16]

Conclusion and Future Directions

The preclinical data robustly support the anti-obesity effects of this compound, mediated through a multi-pronged mechanism involving increased energy expenditure via BAT activation, modulation of bile acid metabolism, and enhanced GLP-1 secretion. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential anti-obesity therapeutic. Future studies should focus on elucidating the precise molecular targets of this compound in these pathways and translating these promising preclinical findings into the clinical setting to combat the global obesity epidemic.

References

- 1. This compound, a new alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review: this compound has potential as a therapeutic drug against obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound prevents diet-induced obesity by stimulating brown adipose tissue and energy expenditure independent of preventing the digestion of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound increases energy expenditure by upregulating uncoupling protein 1 of brown adipose tissue and reduces obesity in dietary-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The alpha-glucosidase inhibitor this compound affects bile acid metabolism and ameliorates obesity and insulin resistance in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The alpha-glucosidase inhibitor this compound increases hepatic CYP7A1 activity in association with altered short-chain fatty acid production in the gut of obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Distinct action of the α-glucosidase inhibitor this compound on SGLT3, enteroendocrine cells, and GLP1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diet-induced obesity murine model [protocols.io]

- 12. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]

- 16. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Miglitol's Modulatory Role on Gut Microbiota Composition: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Miglitol, an α-glucosidase inhibitor, is an established oral anti-diabetic agent that primarily acts by delaying carbohydrate absorption in the small intestine.[1][2] Emerging evidence highlights a secondary, yet significant, mechanism of action involving the modulation of the gut microbiota. By increasing the delivery of undigested carbohydrates to the colon, this compound reshapes the microbial landscape, altering the abundance of specific bacterial taxa and modifying the profile of microbial metabolites, notably short-chain fatty acids (SCFAs).[3][4] These changes have been linked to downstream effects on host metabolism, including bile acid synthesis and energy homeostasis.[3][4] This technical guide provides an in-depth analysis of this compound's impact on the gut microbiome, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways.

Mechanism of Action: From α-Glucosidase Inhibition to Microbiota Modulation

This compound is a pseudo-monosaccharide that competitively and reversibly inhibits α-glucosidase enzymes located in the brush border of the small intestine.[1][2][5] This inhibition slows the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1][2] Consequently, a larger proportion of undigested carbohydrates transits to the lower gastrointestinal tract.[1] This influx of substrates becomes available for fermentation by the colonic microbiota, thereby acting as a prebiotic and driving significant shifts in the microbial ecosystem.[3]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. The alpha-glucosidase inhibitor this compound increases hepatic CYP7A1 activity in association with altered short-chain fatty acid production in the gut of obese diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The alpha-glucosidase inhibitor this compound increases hepatic CYP7A1 activity in association with altered short-chain fatty acid production in the gut of obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha Glucosidase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of Miglitol: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miglitol, an α-glucosidase inhibitor primarily used in the management of type 2 diabetes, is emerging as a compound of interest for its potential anti-inflammatory properties. This technical guide delves into the in vitro evidence supporting the anti-inflammatory effects of this compound, providing a comprehensive overview of the key signaling pathways implicated and detailed experimental protocols for its investigation. While quantitative data from in vitro studies are still emerging, this document synthesizes the current understanding of this compound's mechanism of action in modulating inflammatory responses, primarily through the activation of AMP-activated protein kinase (AMPK). This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound beyond its established role in glycemic control.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including metabolic disorders, cardiovascular diseases, and neurodegenerative conditions. The intricate interplay of signaling pathways and inflammatory mediators presents a complex landscape for therapeutic intervention. This compound, a well-established anti-diabetic agent, has garnered attention for its effects that extend beyond glucose regulation. In vitro studies have begun to elucidate its capacity to modulate inflammatory processes, suggesting a promising avenue for drug repurposing and development. This guide provides a technical exploration of the in vitro anti-inflammatory properties of this compound, with a focus on its molecular mechanisms and the experimental approaches to their study.

Quantitative Data Summary

While comprehensive dose-response studies and IC50 values for this compound's anti-inflammatory effects in vitro are not extensively documented in publicly available literature, existing studies provide a foundation for its anti-inflammatory profile. The following tables summarize the key findings from in vitro investigations.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

| Cell Type | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |

| Peripheral Leukocytes | Hyperglycemia | Not specified in vitro | ↓ Gene expression of IL-1β, IL-6, TNF-α, IFN-γ | [1][2] |

| Endothelial Cells (bEnd.3) | Hydrogen Peroxide (H₂O₂) | 100-500 μM | ↓ Mitochondrial Superoxide Production | [3] |

| Endothelial Cells (bEnd.3) | Hydrogen Peroxide (H₂O₂) | 100-500 μM | Protection of cell viability | [3] |

Table 2: In Vitro Effects of this compound on Key Signaling Molecules

| Cell Type | This compound Concentration | Target Molecule | Observed Effect | Reference |

| Endothelial Cells (bEnd.3) | 100-500 μM | AMP-activated protein kinase (AMPK) | ↑ Activation | [3] |

| Endothelial Cells (bEnd.3) | 100-500 μM | Endothelial nitric oxide synthase (eNOS) | ↑ Phosphorylation | [3] |

Key Signaling Pathways

The anti-inflammatory effects of this compound in vitro appear to be significantly mediated by the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis with established anti-inflammatory functions.

AMPK Activation Pathway

This compound has been shown to activate AMPK in endothelial cells.[3] Activated AMPK can exert anti-inflammatory effects through various downstream mechanisms, including the inhibition of pro-inflammatory signaling pathways like NF-κB and the NLRP3 inflammasome.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

Human Umbilical Vein Endothelial Cells (HUVECs): A primary cell model relevant to vascular inflammation.

-

RAW 264.7 Macrophages: A murine macrophage cell line commonly used to study inflammatory responses.

-

THP-1 Monocytes: A human monocytic cell line that can be differentiated into macrophages.

-

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for RAW 264.7, RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 100-500 μM).

-

Inflammatory Stimulus: To induce an inflammatory response, cells can be treated with lipopolysaccharide (LPS) (e.g., 1 µg/mL for macrophages) or other relevant stimuli like TNF-α or high glucose.

Cytokine Production Assay (ELISA)

This protocol describes the quantification of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., LPS) for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α, IL-6, or other cytokines using commercially available ELISA kits according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations based on a standard curve.

-

Western Blot for AMPK Activation

This protocol details the detection of AMPK activation by measuring the phosphorylation of AMPKα at Threonine 172.

-

Procedure:

-

Culture cells to 80-90% confluency in 6-well plates.

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phospho-AMPKα signal to the total AMPKα signal.

-

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammatory gene expression.

-

Procedure:

-

Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with this compound followed by an NF-κB activator (e.g., TNF-α).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

NLRP3 Inflammasome Activation Assay

This protocol assesses the effect of this compound on the activation of the NLRP3 inflammasome, which is crucial for the processing and secretion of IL-1β.

-

Procedure:

-

Prime macrophages (e.g., bone marrow-derived macrophages or differentiated THP-1 cells) with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Pre-treat the primed cells with this compound for 1 hour.

-

Activate the NLRP3 inflammasome with a second signal, such as ATP (5 mM) or nigericin (10 µM), for 30-60 minutes.

-

Collect the cell supernatants and lysates.

-

Measure the concentration of mature IL-1β in the supernatant by ELISA.

-

Detect cleaved caspase-1 (p20) in the supernatant or cell lysate by Western blot to confirm inflammasome activation.

-

Conclusion

The in vitro evidence, while still in its early stages, suggests that this compound possesses anti-inflammatory properties that are, at least in part, mediated by the activation of the AMPK signaling pathway. This technical guide provides a framework for researchers to further investigate these effects, offering detailed protocols for key experiments and a summary of the current understanding of the underlying molecular mechanisms. Further research, particularly studies generating robust quantitative data, is warranted to fully elucidate the anti-inflammatory potential of this compound and to explore its therapeutic applications in inflammation-driven diseases. The provided methodologies and pathway diagrams serve as a foundational resource for advancing our knowledge in this promising area of research.

References

- 1. AMPK, Mitochondrial Function, and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucagon-Like Peptide-1 (GLP-1) Analog Liraglutide Inhibits Endothelial Cell Inflammation through a Calcium and AMPK Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoglycemic agents and potential anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Miglitol in the Management of Glycogen Storage Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen Storage Diseases (GSDs) are a group of inherited metabolic disorders characterized by enzymatic defects in glycogen metabolism, leading to the accumulation of abnormal quantity or quality of glycogen in various tissues. Current management strategies are primarily dietary and, in some cases, involve enzyme replacement therapy (ERT). This technical guide explores the potential of Miglitol, an α-glucosidase inhibitor, as a therapeutic agent in GSDs. While its primary approval is for type 2 diabetes, its mechanism of action presents a compelling rationale for its investigation in specific GSDs. This document provides an in-depth overview of the core concepts, detailed experimental protocols for preclinical assessment, and a review of the available, albeit limited, data.

Introduction: The Challenge of Glycogen Storage Diseases

GSDs encompass a range of genetic disorders, each resulting from a deficiency in a specific enzyme involved in glycogen synthesis or degradation. This leads to glycogen accumulation in tissues such as the liver, muscles, and heart, causing a wide spectrum of clinical manifestations, from hypoglycemia and hepatomegaly to myopathy and cardiomyopathy.

This guide focuses on the potential application of this compound, a pseudomonosaccharide that acts as an inhibitor of α-glucosidase enzymes. Its established role in delaying carbohydrate absorption and its systemic availability after oral administration suggest potential mechanisms for managing glycogen accumulation in GSDs.

This compound: Mechanism of Action and Pharmacokinetics

This compound is a derivative of 1-deoxynojirimycin and functions as a competitive, reversible inhibitor of α-glucosidase enzymes located in the brush border of the small intestine.[1] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial glucose excursions.[1]

Unlike some other α-glucosidase inhibitors, this compound is almost completely absorbed from the small intestine.[1] It is not metabolized in the body and is excreted unchanged by the kidneys.[2][3] This systemic exposure is a key factor in its potential application beyond the gut.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Absorption | Rapid and complete at low doses; saturable at higher doses | [2] |

| Metabolism | Not metabolized | [2][3] |

| Excretion | Primarily renal | [2][3] |

| Plasma Half-life | Approximately 2 hours | [2] |

| Plasma Protein Binding | Virtually none | [2] |

Potential Applications of this compound in Glycogen Storage Diseases

The therapeutic rationale for this compound in GSDs is multifaceted and depends on the specific enzymatic defect.

Pompe Disease (GSD Type II): An Established Role as a Chaperone

Pompe disease is caused by a deficiency of the lysosomal enzyme acid α-glucosidase (GAA), leading to the accumulation of glycogen within lysosomes. Enzyme replacement therapy (ERT) with recombinant human GAA (rhGAA) is the standard of care. However, the efficacy of ERT can be limited by the stability and delivery of the recombinant enzyme.

Recent advancements have seen the approval of a two-component therapy for late-onset Pompe disease, combining a new form of rhGAA (cipaglucosidase alfa) with Miglustat, an enzyme stabilizer. While Miglustat is the approved chaperone, preclinical studies have suggested that other iminosugars, which share structural similarities with this compound, could also act as chaperones to stabilize rhGAA. This chaperone activity is a key area of interest, though direct clinical data for this compound in this capacity is pending.

Hepatic GSDs (e.g., GSD Types I and III): A Theoretical Framework

In GSDs affecting the liver, such as GSD Type I (von Gierke disease) and GSD Type III (Cori disease), the primary pathology involves the inability to properly release glucose from glycogen, leading to hepatic glycogen accumulation and fasting hypoglycemia.

The potential benefit of this compound in these conditions is hypothesized to be twofold:

-

Reduction of Substrate Availability: By slowing the absorption of dietary carbohydrates, this compound could reduce the influx of glucose into the liver, thereby limiting the substrate available for glycogen synthesis.

-

Systemic Effects: Although one study in type 2 diabetes patients showed no effect of a single bedtime dose of this compound on overall hepatic glucose production, its systemic presence and potential to inhibit other α-glucosidases could have subtle, long-term effects on glycogen metabolism that warrant further investigation.[4]

It is crucial to note that this is a theoretical application and requires rigorous preclinical and clinical investigation.

Muscle GSDs (e.g., GSD Type V): Exploring a Novel Hypothesis

In muscle GSDs like McArdle disease (GSD Type V), the defect lies in the inability to break down muscle glycogen for energy during exercise. While seemingly counterintuitive to limit glucose absorption, a regulated supply of glucose from the diet could be beneficial. By smoothing postprandial glucose peaks, this compound might provide a more sustained and manageable energy source for muscles, potentially reducing the reliance on the defective glycogenolytic pathway during periods of low to moderate activity. This hypothesis is highly speculative and requires dedicated research.

Quantitative Data from Preclinical and Clinical Studies

Direct quantitative data on the effect of this compound on glycogen accumulation in GSD models is currently scarce in publicly available literature. The following tables summarize relevant data from studies on this compound and other α-glucosidase inhibitors in different contexts.

Table 2: Effects of this compound on Glycemic Control in Type 2 Diabetes Mellitus

| Parameter | Study Population | Treatment | Outcome | Reference |

| HbA1c | Type 2 Diabetes Patients | This compound (50 or 100 mg, 3x daily) for 6-12 months | Significant improvement in glycemic control | [3] |

| Fasting Blood Glucose | Type 2 Diabetes Patients | 200 mg this compound at bedtime for 1 week | No significant effect on fasting blood glucose | [4] |

| Postprandial Glucose | Type 2 Diabetes Patients | This compound | Reduction in postprandial glucose excursions | [1] |

Table 3: Effects of Other α-Glucosidase Inhibitors on Glycogen Metabolism (for comparative context)

| Compound | Model | Tissue | Effect on Glycogen | Reference |

| Acarbose | Rats (intraperitoneal injection) | Liver | Induced lysosomal glycogen storage | [5] |

| Voglibose | Spontaneous diabetic GK rats (long-term administration) | Intestine | Inhibited disaccharidase activities | [6] |

Detailed Experimental Protocols

To facilitate further research into the potential of this compound for GSDs, this section provides detailed methodologies for key preclinical experiments.

Quantification of Tissue Glycogen

This colorimetric method is a classic and reliable technique for quantifying total glycogen content.

Materials:

-

Tissue sample (liver, muscle)

-

30% Potassium Hydroxide (KOH)

-

95% Ethanol

-

Saturated Sodium Sulfate (Na₂SO₄)

-

5% Phenol solution

-

Concentrated Sulfuric Acid (95-98%)

-

Glycogen standard solution (e.g., from oyster or rabbit liver)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize a known weight of tissue (e.g., 100 mg) in 2.0 mL of 30% KOH.

-

Alkaline Digestion: Incubate the homogenate in a boiling water bath for 30 minutes to digest the tissue and solubilize the glycogen.

-

Glycogen Precipitation: Cool the tubes on ice and add 0.2 mL of saturated Na₂SO₄, followed by 5 mL of 95% ethanol to precipitate the glycogen.

-

Isolation: Centrifuge the samples at 3000 x g for 15 minutes. Discard the supernatant.

-

Washing: Resuspend the glycogen pellet in 5 mL of 70% ethanol and centrifuge again. Repeat this washing step twice.

-

Solubilization: After the final wash, discard the supernatant and allow the pellet to air dry. Dissolve the dried glycogen pellet in a known volume of distilled water.

-

Colorimetric Reaction:

-

To 1 mL of the dissolved glycogen solution (or standard), add 1 mL of 5% phenol solution.

-

Rapidly add 5 mL of concentrated sulfuric acid. The heat of the reaction is essential.

-

Allow the tubes to stand for 10 minutes, then vortex and incubate at room temperature for 20-30 minutes.

-

-

Measurement: Read the absorbance at 490 nm.

-

Quantification: Determine the glycogen concentration from a standard curve prepared with known concentrations of glycogen.

This enzymatic method is highly specific for glycogen.

Materials:

-

Tissue sample (liver, muscle)

-

Amyloglucosidase solution

-

Acetate buffer (pH 4.8)

-

Glucose assay kit (e.g., glucose oxidase-peroxidase based)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize a known weight of tissue in distilled water or a suitable buffer.

-

Glycogen Hydrolysis:

-

To a known volume of the tissue homogenate, add amyloglucosidase solution in acetate buffer.

-

Incubate at 37°C for 2 hours to ensure complete hydrolysis of glycogen to glucose.

-

-

Glucose Measurement:

-

Measure the glucose concentration in the hydrolyzed sample using a commercial glucose assay kit.

-

It is crucial to also measure the free glucose concentration in a parallel sample of the homogenate that has not been treated with amyloglucosidase.

-

-

Calculation: Subtract the free glucose concentration from the total glucose concentration (after amyloglucosidase treatment) to determine the amount of glucose derived from glycogen. Convert this to glycogen concentration (1 mg of glucose is equivalent to 0.9 mg of glycogen).

α-Glucosidase Activity Assay

This assay is used to determine the inhibitory effect of this compound on α-glucosidase activity.

Materials:

-

α-Glucosidase enzyme (e.g., from Saccharomyces cerevisiae or rat intestine)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

Phosphate buffer (pH 6.8)

-

This compound solution of varying concentrations

-

Sodium carbonate (Na₂CO₃) solution to stop the reaction

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Setup: In a microplate well or cuvette, combine the phosphate buffer, α-glucosidase enzyme solution, and the this compound solution (or vehicle control).

-

Pre-incubation: Incubate the mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add the pNPG substrate to start the reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 20-30 minutes). The enzyme will hydrolyze pNPG to p-nitrophenol, which is yellow.

-

Termination of Reaction: Stop the reaction by adding Na₂CO₃ solution.

-

Measurement: Read the absorbance at 405 nm.

-

Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Signaling Pathways and Experimental Workflows

Understanding the underlying molecular pathways is critical for evaluating the therapeutic potential of this compound.

Signaling Pathways in GSDs

Simplified signaling pathways in GSD Types I, III, and V.

Experimental Workflows

Workflow for enzymatic quantification of tissue glycogen.

Workflow for assessing α-glucosidase inhibition by this compound.

Future Directions and Conclusion

The potential of this compound in managing GSDs is an area ripe for investigation. While its role as a chaperone in Pompe disease is part of an emerging therapeutic strategy, its application in other GSDs remains largely theoretical.

Key areas for future research include:

-

Preclinical studies: Investigating the effect of this compound on glycogen accumulation and metabolic parameters in animal models of various GSDs (e.g., GSD I, III, and V).

-

Mechanism of action: Elucidating the precise molecular mechanisms by which systemically available this compound might influence glycogen metabolism in the liver and muscle.

-

Combination therapies: Exploring the potential of this compound as an adjunct to existing therapies, such as dietary management or ERT.

References

- 1. This compound, a new alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of this compound. Absorption, distribution, metabolism, and excretion following administration to rats, dogs, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a review of its therapeutic potential in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound (BAY m-1099) on fasting blood glucose in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lysosomal glycogen storage induced by Acarbose, a 1,4-alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term therapeutic effects of voglibose, a potent intestinal alpha-glucosidase inhibitor, in spontaneous diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Novel Therapeutic Avenues for Miglitol: A Proteomic-Driven Approach

For Immediate Release

This technical guide outlines a comprehensive strategy for identifying novel therapeutic targets of the alpha-glucosidase inhibitor, Miglitol, utilizing state-of-the-art proteomic methodologies. This document is intended for researchers, scientists, and drug development professionals interested in drug repurposing and novel target discovery. While this compound is an established treatment for type 2 diabetes, emerging research suggests its therapeutic potential may extend to other conditions, including obesity and certain cellular processes like melanogenesis.[1][2] This guide provides a framework for systematically exploring these possibilities at the molecular level.

Introduction: Beyond Glycemic Control

This compound's primary mechanism of action involves the inhibition of alpha-glucosidase enzymes in the small intestine, which delays carbohydrate digestion and glucose absorption, thereby managing postprandial hyperglycemia.[3][4] However, recent studies have indicated that this compound's effects are not solely confined to this pathway. Evidence suggests its involvement in the activation of sodium-glucose cotransporter 3 (SGLT3), potentiation of glucagon-like peptide-1 (GLP-1) secretion, and modulation of signaling cascades such as the PKA, MAPK, and GSK3β/β-catenin pathways.[5][6][7] These findings strongly suggest the existence of additional, undiscovered therapeutic targets.

Proteomics, the large-scale study of proteins, offers a powerful lens to globally assess the impact of a drug on cellular machinery, providing a rich dataset for identifying novel drug-protein interactions and downstream effects. This guide details a hypothetical yet robust experimental workflow to uncover these novel targets of this compound.

Proposed Proteomic Investigation Workflow

A quantitative proteomic approach, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, coupled with high-resolution mass spectrometry, can elucidate the global protein expression changes induced by this compound treatment in a relevant cell line (e.g., a human hepatocellular carcinoma cell line like HepG2, or a colorectal adenocarcinoma cell line like Caco-2).

Detailed Experimental Protocols

Cell Culture and SILAC Labeling

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells.

-

Media: For "heavy" labeling, cells are cultured in DMEM supplemented with 10% dialyzed fetal bovine serum, L-arginine-¹³C₆¹⁵N₄, and L-lysine-¹³C₆¹⁵N₂. For "light" labeling, cells are cultured with standard L-arginine and L-lysine.

-

Incubation: Cells are cultured for at least six cell divisions to ensure complete incorporation of the stable isotopes.

-

Treatment: "Heavy" labeled cells are treated with a physiologically relevant concentration of this compound (e.g., 100 µM) for 24 hours. "Light" labeled cells are treated with a vehicle control.

Protein Extraction and Digestion

-

Lysis: Cells are harvested and lysed in a buffer containing 8 M urea, 1% SDS, and protease/phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Mixing: Equal amounts of protein from "heavy" and "light" labeled cells are mixed.

-

Reduction and Alkylation: Proteins are reduced with DTT and alkylated with iodoacetamide.

-

Digestion: The protein mixture is digested overnight with sequencing-grade trypsin.

Mass Spectrometry and Data Analysis

-

LC-MS/MS: The resulting peptide mixture is analyzed by a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

-

Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition mode.

-

Protein Identification and Quantification: Raw data is processed using software such as MaxQuant. Proteins are identified by searching against a human protein database. The ratio of heavy to light peptides is used for quantification.

-

Bioinformatics: Significantly up- or down-regulated proteins are subjected to Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) to identify enriched biological processes and signaling pathways.

Hypothetical Quantitative Data

The following table represents a hypothetical outcome of the proteomic analysis, showcasing proteins that could be significantly regulated by this compound, based on its known and suggested biological effects.

| Protein | Gene Name | Fold Change (this compound/Control) | p-value | Putative Function |

| Sodium/glucose cotransporter 3 | SLC5A3 | 1.8 | <0.01 | Glucose sensing |

| Pro-glucagon | GCG | 1.5 | <0.05 | Precursor of GLP-1 |

| cAMP-dependent protein kinase catalytic subunit alpha | PRKACA | -1.6 | <0.01 | PKA signaling |

| Mitogen-activated protein kinase 1 | MAPK1 | -1.7 | <0.01 | MAPK signaling |

| Glycogen synthase kinase-3 beta | GSK3B | -1.9 | <0.01 | GSK3β/β-catenin pathway |

| Fatty acid synthase | FASN | -2.1 | <0.001 | Lipid metabolism |

| Acetyl-CoA carboxylase 1 | ACACA | -1.8 | <0.01 | Lipid metabolism |

| Tyrosinase | TYR | -2.5 | <0.001 | Melanogenesis |

Visualizing Affected Signaling Pathways

Based on existing literature and the hypothetical proteomic data, several signaling pathways appear to be modulated by this compound.

This compound's Influence on GLP-1 Secretion and Downstream Signaling

References

- 1. nbinno.com [nbinno.com]

- 2. Review: this compound has potential as a therapeutic drug against obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Distinct action of the α-glucosidase inhibitor this compound on SGLT3, enteroendocrine cells, and GLP1 secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, an Oral Antidiabetic Drug, Downregulates Melanogenesis in B16F10 Melanoma Cells through the PKA, MAPK, and GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Miglitol's Impact on GLP-1 Secretion and Incretin Pathway Modulation: A Technical Guide

Introduction

Miglitol, an alpha-glucosidase inhibitor (α-GI), is a therapeutic agent employed in the management of type 2 diabetes mellitus. Its primary mechanism involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine, which delays the digestion of complex carbohydrates and consequently blunts postprandial glucose excursions. Beyond this established function, emerging research has illuminated a distinct and potent role for this compound in the modulation of the incretin pathway, primarily through the enhanced secretion of glucagon-like peptide-1 (GLP-1). This guide provides an in-depth technical overview of the mechanisms underpinning this compound's effects on GLP-1 secretion, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanisms of Action

This compound's influence on GLP-1 secretion is multifaceted, involving both indirect and direct mechanisms that distinguish it from other α-GIs like acarbose and voglibose.

-

Delayed Carbohydrate Absorption (Indirect Mechanism): By inhibiting α-glucosidases, this compound slows the breakdown of carbohydrates into absorbable monosaccharides in the proximal small intestine. This leads to an increased delivery of undigested carbohydrates to the distal regions of the intestine, where enteroendocrine L-cells are more abundant. The presence of these carbohydrates in the distal gut lumen serves as a potent stimulus for L-cells to secrete GLP-1.

-

Distinct Action on SGLT3 and Vagal Nerve Activation (Direct Mechanism): A pivotal finding is that this compound, unlike acarbose, acts as an activator of the sodium-glucose cotransporter 3 (SGLT3), a glucose sensor found in the duodenum.[1][2] This activation of SGLT3 on duodenal enterochromaffin (EC) cells triggers a signaling cascade that potentiates GLP-1 secretion via the parasympathetic nervous system.[1][2] This neural pathway has been substantiated by experiments showing that the GLP-1 secretory effect of this compound is significantly diminished by the administration of atropine, a muscarinic receptor antagonist that blocks vagal nerve signaling.[1][2][3]

This dual mechanism explains why this compound induces a more robust GLP-1 response compared to other α-GIs. Studies have shown that co-administration of this compound with maltose results in significantly higher GLP-1 secretion than acarbose with maltose, even though acarbose is a more potent inhibitor of maltase.[1][2]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative findings from various studies investigating the impact of this compound on GLP-1 secretion and related metabolic parameters.

Table 1: Comparison of Postprandial GLP-1 and GIP Response with this compound vs. Placebo in Obese Type 2 Diabetics

| Parameter | This compound Treatment | Placebo Treatment | Key Finding | Source |

| Incremental Area Under the Curve (AUC) for GLP-1 | ~2-fold increase | Baseline | This compound significantly enhances postprandial GLP-1 release. | [4] |

| Meal-Related GLP-1 Rise | Significantly greater at all time points (30-180 min) | Baseline | Enhanced and prolonged GLP-1 release with this compound. | [4] |

| Plasma GIP Secretion | Suppressed | Baseline | This compound effectively suppresses GIP secretion. | [4] |

| Caloric Intake at Subsequent Meal | 12% lower (p < 0.05) | Baseline | Reduced food consumption in subjects with >30% GLP-1 rise. | [4] |

| Satiety Sensation | Markedly greater | Baseline | Increased feelings of satiety. | [4] |

| Hunger Feelings | Significantly lower | Baseline | Reduced feelings of hunger. | [4] |

Table 2: Comparative Efficacy of this compound and Acarbose on GLP-1 Secretion in Murine Models

| Treatment Group | Plasma GLP-1 Concentration | Statistical Significance | Key Finding | Source |

| Maltose + this compound | Significantly higher secretion | p < 0.01 (vs. Maltose + Acarbose) | This compound is more effective at inducing GLP-1 secretion. | [2][3] |

| Maltose + Acarbose | Increased secretion | p < 0.01 (vs. baseline) | Acarbose also increases GLP-1, but to a lesser extent. | [2][3] |

| This compound Alone | No significant change | NS | This compound requires the presence of carbohydrates to stimulate GLP-1. | [2] |

| Acarbose Alone | No significant change | NS | Acarbose also requires carbohydrates for its effect. | [2] |

Table 3: Effect of this compound in Combination with DPP-4 Inhibitors (Sitagliptin)

| Treatment Group | Parameter | Result | Key Finding | Source |

| Sitagliptin + this compound (at breakfast) | AUC of active GLP-1 after lunch | Increased | A single morning dose of this compound enhances active GLP-1 levels later in the day in patients on sitagliptin. | [5][6] |

| Anagliptin + this compound | Postprandial active GLP-1 | Significantly higher than either drug alone | Combination therapy is more effective at increasing active GLP-1. | [7] |

| Anagliptin + this compound | Plasma glucose levels | More significant decrease than either drug alone | Synergistic improvement in blood glucose control. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate this compound's effects.

Protocol 1: In Vivo Murine Model for GLP-1 Secretion

-

Subjects: Male wild-type mice.

-

Procedure:

-

Following an overnight fast, conscious mice are administered oral gavage of either vehicle, this compound, acarbose, maltose, or a combination of an α-GI and maltose.

-

At specified time points (e.g., 30 minutes post-administration), mice are anesthetized.

-

Laparotomy is performed to collect portal vein blood, which provides a direct measure of gut hormone secretion before hepatic clearance.

-

Plasma is separated and stored at -80°C until analysis.

-

Plasma GLP-1 concentrations are measured using a commercially available ELISA kit.

-

-

Variations for Mechanistic Insights:

-

Vagal Nerve Involvement: Mice are pretreated with atropine (a muscarinic antagonist) before the administration of this compound and maltose to assess the role of the parasympathetic nervous system.[3]

-

SGLT/GLUT Involvement: To evaluate the roles of specific glucose transporters, mice are co-administered with SGLT1 inhibitors (e.g., phlorizin) or GLUT2 inhibitors (e.g., phloretin).[2]

-

Protocol 2: Human Clinical Trial for Postprandial GLP-1 and Appetite Assessment

-

Study Design: Randomized, double-blind, placebo-controlled, crossover study.

-

Subjects: Obese female patients with type 2 diabetes.

-

Procedure:

-

Participants are randomized to receive either this compound (e.g., 100 mg three times a day) or a placebo for a set period (e.g., 2 days).[4]

-

On the test day (e.g., day 3), following an overnight fast, participants consume a standardized mixed-meal breakfast (e.g., 720 kcal).[4]

-

Blood samples are collected at baseline and at regular intervals (e.g., 0, 30, 60, 90, 120, 180 minutes) post-meal.

-

Plasma is analyzed for active GLP-1, GIP, insulin, and glucose concentrations.

-

Appetite sensations (hunger, satiety, prospective food consumption) are assessed using 100-mm Visual Analogue Scales (VAS) at hourly intervals.[4]

-

Food intake is measured by providing a standardized lunch meal (e.g., tuna sandwiches) and recording the amount consumed within a fixed time period.[4]

-

A washout period follows before participants cross over to the other treatment arm.

-

Protocol 3: Ex Vivo Oocyte Electrophysiology for SGLT3 Activation

-

System: Xenopus laevis oocytes injected with cRNA encoding human SGLT3 (hSGLT3).

-

Procedure:

-

Oocytes expressing hSGLT3 are voltage-clamped.

-

The oocytes are perfused with a control buffer, followed by a buffer containing this compound or acarbose.

-

Depolarization of the oocyte membrane, indicative of ion transport and transporter activation, is measured as an inward current.

-

-

Objective: To directly assess whether this compound can activate the SGLT3 transporter, while comparing its effect to other α-GIs like acarbose, which has been shown to fail to depolarize these oocytes.[1][2]

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.

Conclusion

This compound distinguishes itself from other alpha-glucosidase inhibitors through a unique, dual-action mechanism that significantly enhances GLP-1 secretion. By not only delaying carbohydrate absorption to stimulate distal L-cells but also by directly activating a neural pathway via SGLT3 and the vagus nerve, this compound produces a more pronounced and sustained elevation of postprandial GLP-1.[1][2] This amplified incretin response translates into improved glycemic control, increased satiety, and reduced caloric intake, offering therapeutic benefits that extend beyond simple glucose lowering.[4][8] The synergistic effects observed when combined with DPP-4 inhibitors further underscore its potential in a multi-faceted approach to diabetes and obesity management.[5][7] For researchers and drug development professionals, understanding this distinct pharmacology is critical for optimizing its clinical application and exploring new therapeutic strategies within the incretin space.

References

- 1. Distinct action of the α-glucosidase inhibitor this compound on SGLT3, enteroendocrine cells, and GLP1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct action of the α-glucosidase inhibitor this compound on SGLT3, enteroendocrine cells, and GLP1 secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. The effects of this compound on glucagon-like peptide-1 secretion and appetite sensations in obese type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound administered before breakfast increased plasma active glucagon-like peptide-1 (GLP-1) levels after lunch in patients with type 2 diabetes treated with sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pieronline.jp [pieronline.jp]

- 8. Combination therapy of this compound and insulin in type 1 diabetes mellitus patients - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Potential of Miglitol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miglitol, an alpha-glucosidase inhibitor approved for the management of type 2 diabetes mellitus, is emerging as a candidate for neuroprotection. Its primary mechanism of action involves the inhibition of carbohydrate digestion and absorption in the small intestine, leading to a reduction in postprandial hyperglycemia.[1][2] While direct evidence for this compound's neuroprotective effects in neuronal models is currently limited, compelling data from related alpha-glucosidase inhibitors and mechanistic studies in other cell types suggest a promising therapeutic potential. This technical guide synthesizes the available preclinical evidence for the neuroprotective effects of the alpha-glucosidase inhibitor class, with a focus on plausible mechanisms applicable to this compound, and provides detailed experimental protocols for its investigation in research models.

Hypothesized Neuroprotective Mechanisms of this compound

The neuroprotective potential of this compound is hypothesized to be multifactorial, extending beyond its primary glucose-lowering effect. Key proposed mechanisms include the modulation of oxidative stress, enhancement of endothelial function, and stimulation of neuroprotective signaling pathways.

Attenuation of Oxidative Stress and Mitochondrial Dysfunction

A pivotal study on endothelial cells demonstrated that this compound inhibits oxidative stress-induced apoptosis and mitochondrial Reactive Oxygen Species (ROS) over-production.[3] This effect was mediated by the activation of AMP-activated protein kinase (AMPK) and the phosphorylation of endothelial nitric oxide synthase (eNOS). Given the central role of oxidative stress and mitochondrial dysfunction in the pathophysiology of neurodegenerative diseases, this finding provides a strong rationale for investigating this compound's effects in neuronal models.

Enhancement of Glucagon-Like Peptide-1 (GLP-1) Secretion

Alpha-glucosidase inhibitors have been shown to increase the secretion of Glucagon-Like Peptide-1 (GLP-1), an incretin hormone with established neuroprotective properties.[4][5] GLP-1 receptor agonists have demonstrated efficacy in preclinical models of stroke, Alzheimer's disease, and Parkinson's disease by reducing apoptosis, neuroinflammation, and oxidative stress.[6] this compound's ability to enhance GLP-1 secretion may therefore contribute significantly to its neuroprotective potential.

Activation of the AMPK/eNOS Signaling Pathway

The activation of the AMPK/eNOS pathway by this compound in endothelial cells is a critical finding with direct implications for neuroprotection.[3] AMPK is a key energy sensor that, when activated, promotes cellular stress resistance. In the brain, AMPK activation is implicated in neuroprotection against ischemic injury. eNOS, in turn, produces nitric oxide (NO), a crucial signaling molecule in the nervous system that can modulate cerebral blood flow and exhibit neuroprotective effects.

Quantitative Data from Preclinical Studies of Alpha-Glucosidase Inhibitors

While direct quantitative data for this compound's neuroprotective effects are not yet available, studies on other alpha-glucosidase inhibitors, Acarbose and Voglibose, provide valuable insights into the potential efficacy of this drug class.

Table 1: Neuroprotective Effects of Acarbose in an in vitro Model of Ischemic Stroke

| Parameter | Model | Treatment | Outcome | Reference |

| Cell Viability | Oxygen-Glucose Deprivation (OGD) in neuronal cells | 0.1 µM Acarbose post-OGD | Significant increase in cell survival | [3] |

| Neurite Outgrowth | OGD in neuronal cells | 0.1 µM Acarbose post-OGD | Significant increase in neurite length and number | [3] |

Table 2: Neuroprotective Effects of Voglibose in Animal Models

| Parameter | Model | Treatment | Outcome | Reference |

| Neurological Score | Middle Cerebral Artery Occlusion (MCAO) in rats | 10 mg/kg/day Voglibose for 2 weeks pre-MCAO | Significant reduction in neurological deficit | [7] |

| Brain Infarct Volume | MCAO in rats | 10 mg/kg/day Voglibose for 2 weeks pre-MCAO | Significant reduction in infarct volume | [7] |

| Oxidative Stress | MCAO in rats | 10 mg/kg/day Voglibose for 2 weeks pre-MCAO | Significant reduction in oxidative stress markers | [7] |

| TNF-α Gene Expression | MCAO in rats | 10 mg/kg/day Voglibose for 2 weeks pre-MCAO | Significant down-regulation of TNF-α | [7] |

| Cognitive Function | Aβ-induced Alzheimer's model in rats | 1 and 10 mg/kg Voglibose for 28 days | Significant improvement in cognition | [8] |

| Amyloid Plaque Deposition | Aβ-induced Alzheimer's model in rats | 1 and 10 mg/kg Voglibose for 28 days | Reduction in amyloid plaque deposition | [8] |

Signaling Pathways and Experimental Workflows

Visualizing Hypothesized Mechanisms and Protocols

The following diagrams, generated using Graphviz (DOT language), illustrate the key hypothesized signaling pathways for this compound's neuroprotective action and a general workflow for its preclinical evaluation.

Caption: Hypothesized signaling pathways for this compound's neuroprotective effects.

Caption: General experimental workflow for evaluating this compound's neuroprotective potential.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the neuroprotective potential of this compound. These protocols are based on established methods used for other alpha-glucosidase inhibitors and neuroprotective agents.

Protocol 1: In Vitro Neuroprotection Assay in a Neuronal Cell Line (e.g., SH-SY5Y)

1. Cell Culture and Differentiation:

-

Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

For differentiation into a neuronal phenotype, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.

2. Induction of Oxidative Stress:

-

Seed differentiated SH-SY5Y cells in 96-well plates.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1-100 µM) for 24 hours.

-

Induce oxidative stress by exposing cells to hydrogen peroxide (H₂O₂) (e.g., 100-200 µM) or glutamate for 24 hours.

3. Assessment of Cell Viability and Apoptosis:

-

MTT Assay: Measure cell viability by adding MTT solution and incubating for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

-

LDH Assay: Measure cytotoxicity by quantifying lactate dehydrogenase (LDH) release into the culture medium using a commercially available kit.

-

Caspase-3 Activity Assay: Assess apoptosis by measuring the activity of caspase-3 in cell lysates using a fluorometric or colorimetric assay kit.

4. Mechanistic Studies:

-

Measurement of Intracellular ROS: Use a fluorescent probe such as DCFH-DA to quantify intracellular ROS levels by flow cytometry or fluorescence microscopy.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm): Use a fluorescent dye like JC-1 or TMRM to measure changes in ΔΨm by flow cytometry or fluorescence microscopy.

-

Western Blot Analysis: Analyze the protein expression levels of key signaling molecules, including total and phosphorylated AMPK and eNOS, as well as markers of apoptosis (e.g., Bcl-2, Bax).

Protocol 2: In Vivo Neuroprotection in a Rat Model of Focal Cerebral Ischemia (MCAO)

1. Animal Model:

-

Use adult male Sprague-Dawley or Wistar rats (250-300g).

-

Induce focal cerebral ischemia by transient middle cerebral artery occlusion (MCAO) using the intraluminal filament method for 90 minutes, followed by reperfusion.

2. Drug Administration:

-

Administer this compound (e.g., 10-50 mg/kg) or vehicle (saline) orally or via intraperitoneal injection at a specified time point before or after MCAO (e.g., 30 minutes before or 2 hours after).

3. Neurological Deficit Scoring:

-

At 24 and 48 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

4. Measurement of Infarct Volume:

-

At 48 hours post-MCAO, euthanize the animals and perfuse the brains.

-

Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

5. Histopathological and Immunohistochemical Analysis:

-

Perform Nissl staining to assess neuronal survival in the penumbra region.

-

Use immunohistochemistry to evaluate markers of apoptosis (e.g., TUNEL staining), neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and oxidative stress (e.g., 4-HNE).

6. Biochemical Analysis of Brain Tissue:

-

Homogenize brain tissue from the ischemic hemisphere to measure levels of oxidative stress markers (e.g., malondialdehyde, glutathione), inflammatory cytokines (e.g., TNF-α, IL-1β), and for Western blot analysis of the AMPK/eNOS pathway.

Protocol 3: In Vivo Neuroprotection in a Mouse Model of Alzheimer's Disease (e.g., 5XFAD)

1. Animal Model:

-

Use 5XFAD transgenic mice, which develop aggressive amyloid pathology, and age-matched wild-type littermates as controls.

2. Drug Administration:

-

Begin chronic administration of this compound (e.g., mixed in the diet or via oral gavage) at an early pathological stage (e.g., 3 months of age) and continue for a specified duration (e.g., 3-6 months).

3. Behavioral and Cognitive Testing:

-

At the end of the treatment period, assess cognitive function using a battery of behavioral tests, including:

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Y-maze: To assess short-term spatial working memory.

-

Novel Object Recognition Test: To evaluate recognition memory.

-

4. Analysis of Alzheimer's Disease Pathology:

-

Following behavioral testing, euthanize the mice and harvest the brains.

-

Use one hemisphere for immunohistochemical analysis of amyloid plaque burden (using antibodies against Aβ, such as 6E10) and neuroinflammation (Iba1, GFAP).

-

Use the other hemisphere for biochemical analysis of Aβ levels (ELISA for Aβ40 and Aβ42) and Western blot analysis of key signaling proteins.

Conclusion

While direct experimental evidence for the neuroprotective effects of this compound in neuronal models is still needed, the existing data for other alpha-glucosidase inhibitors and the mechanistic insights from non-neuronal studies provide a strong foundation for further investigation. The proposed mechanisms, including attenuation of oxidative stress, enhancement of GLP-1 secretion, and activation of the AMPK/eNOS pathway, are highly relevant to the pathophysiology of various neurodegenerative diseases. The experimental protocols outlined in this guide offer a comprehensive framework for researchers to systematically evaluate the neuroprotective potential of this compound and to elucidate its underlying mechanisms of action. Such studies are crucial for determining whether this compound could be repurposed as a novel therapeutic agent for neurological disorders.

References

- 1. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. tandfonline.com [tandfonline.com]

- 3. An integrated chemo-informatics and in vitro experimental approach repurposes acarbose as a post-ischemic neuro-protectant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurotrophic and neuroprotective effects of a monomeric GLP-1/GIP/Gcg receptor triagonist in cellular and rodent models of mild traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the AMPK/nNOS pathway for neuroprotection in stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Pre-exposure of voglibose exerts cerebroprotective effects through attenuating activation of the polyol pathway and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Voglibose Attenuates Amyloid Beta–Induced Memory Deficits in a Rodent Model: A Potential Alzheimer’s Therapy via Wnt Signaling Modulation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Miglitol in the Regulation of Melanogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract